molecular formula C18H23N3O3S B12950519 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide

5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B12950519
M. Wt: 361.5 g/mol
InChI Key: BLTLTPSIXFLMBC-UHFFFAOYSA-N
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Description

5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its specific structural features, such as the isopropoxy group and the sulfonamide moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

5-propan-2-yloxy-N-(1,2,3,4-tetrahydroisoquinolin-4-ylmethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C18H23N3O3S/c1-13(2)24-16-7-17(12-20-11-16)25(22,23)21-10-15-9-19-8-14-5-3-4-6-18(14)15/h3-7,11-13,15,19,21H,8-10H2,1-2H3

InChI Key

BLTLTPSIXFLMBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CN=C1)S(=O)(=O)NCC2CNCC3=CC=CC=C23

Origin of Product

United States

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